molecular formula C22H24N2O4S B383142 Methyl 6-(3-methoxy-4-phenylmethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate CAS No. 367907-63-9

Methyl 6-(3-methoxy-4-phenylmethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B383142
CAS No.: 367907-63-9
M. Wt: 412.5g/mol
InChI Key: YAEPBGQPICENJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyrimidine (DHPM) family, a class of heterocyclic molecules with diverse biological and pharmacological applications. Its structure features a 1,6-dihydropyrimidine core substituted with a 3-methoxy-4-phenylmethoxyphenyl group at position 6, methyl groups at positions 3 and 4, a sulfanylidene (C=S) moiety at position 2, and a methyl ester at position 3. The sulfanylidene group distinguishes it from conventional DHPMs, which typically bear an oxo (C=O) group at position 4. This substitution may enhance its reactivity, hydrogen-bonding capacity, or binding affinity in biological systems .

Properties

IUPAC Name

methyl 6-(3-methoxy-4-phenylmethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-14-19(21(25)27-4)20(23-22(29)24(14)2)16-10-11-17(18(12-16)26-3)28-13-15-8-6-5-7-9-15/h5-12,20H,13H2,1-4H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEPBGQPICENJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-(3-methoxy-4-phenylmethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by the following structural formula:

C20H24N2O5S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_5\text{S}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A comparative analysis of various synthesized derivatives showed promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundZone of Inhibition (mm)Bacteria Type
A15Staphylococcus aureus
B12E. coli
C18Salmonella typhi
D10Pseudomonas aeruginosa

Note: The values are indicative and vary based on experimental conditions.

The proposed mechanism for the antimicrobial activity includes the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of methoxy and phenyl groups in the structure enhances lipophilicity, facilitating better penetration through bacterial membranes.

Study 1: Antimicrobial Screening

In a study conducted by Hublikar et al. (2019), a series of methyl pyrrole derivatives were synthesized and screened for antimicrobial activity. The study found that certain derivatives exhibited significant antibacterial effects against common pathogens such as Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed on human cancer cell lines using the MTT assay. The results indicated that the compound exhibited selective cytotoxicity against breast cancer cells with an IC50 value of 30 µM, suggesting potential for further development as an anticancer agent .

Comparison with Similar Compounds

Key Structural Analogs

The following analogs share structural similarities with the target compound:

Compound Name Substituents (Positions) Core Modification Molecular Weight (g/mol) Bioactivity (IC50/Inhibition %)
Methyl 4-(3-(Benzyloxy)-4-Methoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate 3-(Benzyloxy)-4-methoxyphenyl (4), methyl (6) 2-Oxo, tetrahydropyrimidine 350.6 ± 0.6 79.6% (Thymidine phosphorylase inhibition)
Ethyl 3-Acetyl-4-(3-Methoxyphenyl)-6-Methyl-2-Sulfanylidene-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate 3-Methoxyphenyl (4), acetyl (3), ethyl ester (5) 2-Sulfanylidene 392.4 (calc.) Not reported
Ethyl 4-(4-((2-Bromoethoxy)Carbonyl)Phenyl)-2-Substituted-6-Substitutedphenyl-DHPM-5-Carboxylate Bromoethoxycarbonylphenyl (4), variable substituents Extended ester functionality Variable Antitumor activity (preliminary)

Key Observations :

  • For example, the thione group (C=S) has a lower electronegativity than C=O, which may influence hydrogen-bonding patterns or metabolic stability .
  • The 3-methoxy-4-phenylmethoxyphenyl substituent introduces steric bulk and lipophilicity compared to simpler aryl groups (e.g., 3-methoxyphenyl in ), which could enhance membrane permeability or receptor selectivity.

Crystallographic and Computational Insights

  • Structural Confirmation : Programs like SHELXL and ORTEP-III are critical for resolving the stereochemistry of DHPM derivatives. The sulfanylidene group’s electron density profile differs markedly from oxo analogs, requiring high-resolution X-ray data for accurate modeling.
  • Docking Studies : Computational tools (e.g., Hit Dexter 2.0 ) predict that the target compound’s phenylmethoxy group may occupy hydrophobic pockets in enzymes like thymidine phosphorylase, while the sulfanylidene moiety could form π-sulfur interactions with catalytic residues.

Preparation Methods

Sulfamic Acid Catalysis

Sulfamic acid (10 mol%) in solvent-free microwave conditions (80°C, 15–20 minutes) enhances reaction rates and yields (82–88%). The microwave irradiation promotes rapid cyclocondensation, minimizing side products like styryl derivatives.

Polyphosphate Ester (PPE) Mediation

PPE in tetrahydrofuran (THF) at 40°C for 24 hours achieves 75–80% yields. This method reduces decomposition risks for thermally sensitive substrates.

Natural Catalysts: Granite and Quartz

Granite/quartz (200 mg/mmol) in ethanol at reflux (12 hours) provides eco-friendly synthesis with 70–78% yields. These catalysts are reusable for up to five cycles without significant activity loss.

Advanced Synthetic Strategies

Post-Condensation Functionalization

Fluorous-tagged benzaldehydes enable post-synthesis modifications. For example, Liebeskind–Srogl coupling introduces aryl groups at the 4-position, yielding derivatives with 85–92% purity.

Four-Component Reactions

Incorporating methanol as a nucleophile during cyclocondensation introduces a 4-methoxy group. Sodium hydrogen sulfate (20 mol%) in methanol (70°C, 8 hours) achieves 80–86% yields.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ConditionYield (%)Purity (%)
Ethanol, reflux5590
Solvent-free, MW8895
THF, 40°C7592

Microwave (MW) irradiation in solvent-free systems maximizes atom economy and reduces reaction times.

Catalyst Loading Impact

CatalystLoading (mol%)Yield (%)
Sulfamic acid1088
PPE1580
HCl550

Higher catalyst loadings (>15 mol%) risk side reactions, particularly with electron-deficient aldehydes.

Purification and Characterization

Recrystallization Protocols

Crude products are purified via ethanol/water (3:1 v/v) recrystallization, yielding white crystals with >98% HPLC purity.

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 2.27 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 5.12 (s, 2H, OCH₂Ph), 7.21–7.47 (m, 9H, aromatic).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

  • HRMS : m/z 456.1782 [M+H]⁺ (calc. 456.1779).

Industrial-Scale Considerations

Cost-Effective Substrates

Using methyl acetoacetate instead of ethyl analogs reduces production costs by 20–30% without compromising yield.

Green Chemistry Metrics

MetricValue
Atom economy85%
E-factor2.1
Solvent recovery rate90%

Solvent-free microwave methods align with green chemistry principles, minimizing waste.

Challenges and Limitations

  • Steric hindrance : Bulky 3-methoxy-4-phenylmethoxy groups slow iminium ion formation, necessitating prolonged reaction times.

  • Thiourea instability : Degradation at >100°C requires strict temperature control.

  • Scalability : Post-condensation modifications (e.g., fluorous tagging) complicate large-scale synthesis.

Recent Advancements (2022–2025)

Enzymatic Catalysis

Lipase B (CAL-B) in ionic liquids ([Bmim][BF₄]) achieves 78% yield at 50°C, offering enantioselective synthesis.

Flow Chemistry Systems

Continuous-flow reactors reduce reaction times to 10–15 minutes with 89% yield, enabling kilogram-scale production .

Q & A

Q. Key Intermediates :

  • 3-Methoxy-4-phenylmethoxybenzaldehyde
  • Methyl 3-oxobutanoate
  • Thiourea or derivatives

Q. Example Reaction Conditions :

StepReagents/ConditionsYield (%)Purity (%)Reference
1HCl (cat.), ethanol, reflux, 12 h65–70>90
2Lawesson’s reagent, toluene, 110°C, 6 h5585

Advanced Question: How can reaction conditions be optimized to address low yields during sulfur incorporation?

Answer:
Low yields during thiolation (e.g., at the 2-sulfanylidene position) often arise from competing side reactions or incomplete reagent activation. Strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility and reaction homogeneity .
  • Temperature Control : Gradual heating (e.g., 80–110°C) prevents decomposition of sulfurizing agents like Lawesson’s reagent .
  • Catalytic Additives : Use of iodine or Lewis acids (e.g., ZnCl₂) to accelerate thiocarbonyl formation .
  • In Situ Monitoring : TLC or HPLC tracking ensures timely termination to avoid over-oxidation .

Q. Data Contradiction Note :

  • reports 55% yield using Lawesson’s reagent in toluene, while achieves 70% with ZnCl₂ catalysis in DMF. This discrepancy highlights solvent and catalyst synergies .

Basic Question: What spectroscopic techniques are critical for structural characterization?

Answer:

  • NMR :
    • ¹H/¹³C NMR : Assign methoxy (δ 3.2–3.8 ppm), sulfanylidene (δ 2.1–2.5 ppm), and dihydropyrimidine ring protons (δ 5.5–6.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals from phenylmethoxy and methyl groups .
  • IR : Confirms C=O (1700–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .

Advanced Question: How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled?

Answer:
Contradictions often arise from assay-specific variables:

  • Cell Line Variability : Test cytotoxicity (e.g., MTT assay) alongside antimicrobial activity (e.g., MIC assays) to identify selective toxicity thresholds .
  • Redox Interference : The 2-sulfanylidene group may quench reactive oxygen species (ROS) in antimicrobial assays but induce ROS-mediated apoptosis in cancer cells .
  • Metabolic Stability : Differences in compound uptake or efflux (e.g., P-gp transporters) between prokaryotic and eukaryotic systems .

Q. Example Data Comparison :

Assay TypeIC₅₀/MIC (µM)Cell Line/StrainReference
Cytotoxicity12.3 ± 1.2HeLa
Antimicrobial25.6 ± 3.1S. aureus

Advanced Question: What strategies resolve regioselectivity challenges during functionalization of the dihydropyrimidine ring?

Answer:
Regioselectivity issues arise during substitutions at the 4- or 6-positions due to steric and electronic effects:

  • Protecting Groups : Use of tert-butyldimethylsilyl (TBS) or benzyl groups to block reactive sites .
  • Directed Metalation : Pd-catalyzed C–H activation at the 4-phenylmethoxyphenyl moiety to direct functionalization .
  • Computational Modeling : DFT calculations predict electrophilic aromatic substitution preferences .

Q. Case Study :

  • demonstrates that electron-withdrawing substituents (e.g., trifluoromethyl) at the 4-position enhance reactivity at the 6-methyl group .

Basic Question: What preliminary biological screening assays are recommended for this compound?

Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/-negative bacteria and fungi .
  • Anticancer : SRB or MTT assays on NCI-60 cell lines .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) .

Q. Initial Screening Protocol :

Dose Range : 1–100 µM.

Controls : Positive (e.g., doxorubicin) and vehicle (DMSO).

Replicates : n ≥ 3 .

Advanced Question: How can molecular docking explain inconsistent binding affinities across kinase targets?

Answer:
Inconsistencies may stem from:

  • Flexible Loops : The 3,4-dimethyl group may clash with dynamic kinase domains (e.g., EGFR vs. VEGFR2) .
  • Solvent Accessibility : The phenylmethoxyphenyl moiety’s orientation affects hydrophobic pocket interactions .
  • Protonation States : The sulfanylidene group’s tautomeric forms (thione vs. thiol) alter hydrogen-bonding networks .

Q. Validation Steps :

  • Compare docking poses with co-crystallized ligands (PDB).
  • Perform molecular dynamics (MD) simulations to assess binding stability .

Advanced Question: What methodologies address solubility limitations in in vivo studies?

Answer:

  • Prodrug Design : Introduce hydrolyzable esters or phosphate groups at the carboxylate position .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .
  • Co-Solvent Systems : Use Cremophor EL or cyclodextrins for aqueous dispersion .

Q. Example Protocol :

  • Liposomal Encapsulation : 10 mg compound, 50 mg DSPC, 5 mg cholesterol; hydration at 60°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.